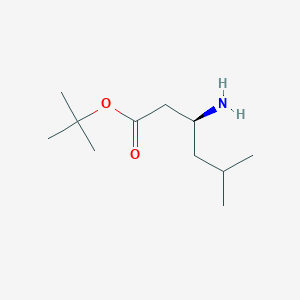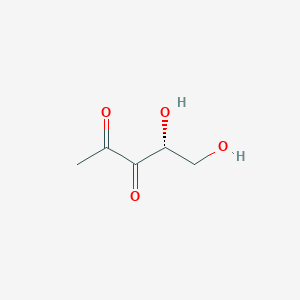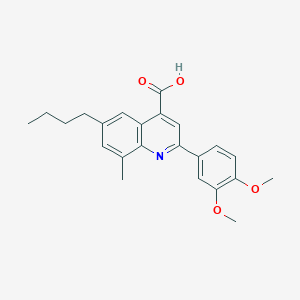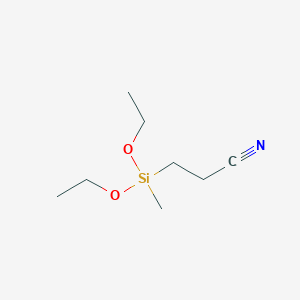
octanoyl-coenzyme A
概要
説明
Octanoyl-coenzyme A is the endpoint of beta oxidation in peroxisomes. It is produced alongside acetyl-CoA and transferred to the mitochondria to be further oxidized into acetyl-CoA . It is also a donor molecule for the acylation (octanylation) of Ghrelin and other peptides by ghrelin O-acyltransferase (s) (GOAT) .
Synthesis Analysis
A simple sample preparation and LC-MS/MS method can measure both short-chain acyl CoAs and biosynthetic precursors of CoA . This method does not require the use of a solid phase extraction column during sample preparation and exhibits high sensitivity, precision, and accuracy . An alternative route suggests CDI-mediated coupling of the saturated precursor acid followed by enzymatic desaturation of the produced acyl-CoA to the desired α,β-unsaturated enoyl-CoA ester .Molecular Structure Analysis
Octanoyl-coenzyme A has a molecular formula of C29H50N7O17P3S . The molecular weight is 893.7 g/mol . The structure of Octanoyl-CoA is complex, with multiple functional groups and a large number of atoms .Chemical Reactions Analysis
Octanoyl-CoA is a medium-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of octanoic acid . It plays a role in the metabolism of Escherichia coli and mice .科学的研究の応用
Endpoint of Beta Oxidation in Peroxisomes
Octanoyl-CoA is the endpoint of beta oxidation in peroxisomes . It is produced alongside acetyl-CoA and transferred to the mitochondria to be further oxidized into acetyl-CoA .
Production of Medium-Chain Oleochemicals
In metabolic engineering strategies, Octanoyl-CoA plays a significant role in the production of medium-chain oleochemicals . These oleochemicals are a class of aliphatic hydrocarbons that are industrially derived from petroleum, animal fats, or oilseed crops .
Production of Medium-Chain Fatty Acids
Medium-chain fatty acids, which are used as herbicides, anti-microbials, and precursors for lubricant synthesis, can be produced using Octanoyl-CoA .
Production of Medium-Chain Methyl Ketones
Octanoyl-CoA is used in the production of medium-chain methyl ketones, which are used as flavors, floral fragrances, insecticides, and renewable liquid transportation fuels .
Production of Medium-Chain Alcohols
Medium-chain alcohols, which are used as surfactants, as additives in biodiesel, cosmetics, and consumer products, can be produced using Octanoyl-CoA .
NADH-Mediated Reduction of Octanoyl-CoA
Octanoyl-CoA is involved in the NADH-mediated reduction to octanal, which is further reduced to 1-octanol in the absence of a suitable transaminase to trap the transient aldehyde intermediate .
作用機序
- Its main targets include:
- Enoyl-CoA hydratase, mitochondrial : This enzyme participates in the β-oxidation pathway, specifically catalyzing the hydration of trans-2-enoyl-CoA intermediates to form L-3-hydroxyacyl-CoA .
- Enoyl-CoA delta isomerase 1, mitochondrial : This enzyme is essential for the isomerization of cis-3-enoyl-CoA to trans-2-enoyl-CoA during fatty acid degradation .
- Medium-chain specific acyl-CoA dehydrogenase, mitochondrial (MCAD) : MCAD plays a crucial role in the initial step of fatty acid β-oxidation, converting medium-chain acyl-CoAs (including octanoyl-CoA) into trans-2-enoyl-CoA .
- Specifically, octanoyl-CoA:
Target of Action
Mode of Action
Safety and Hazards
When handling octanoyl-coenzyme A, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMZYOXOBSXMII-CECATXLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
octanoyl-coenzyme A | |
CAS RN |
1264-52-4 | |
| Record name | Octanoyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary metabolic pathway involving octanoyl-CoA?
A1: Octanoyl-CoA is a key intermediate in the beta-oxidation pathway, a crucial metabolic process that breaks down fatty acids in mitochondria and peroxisomes to generate energy. [, , , , , ]
Q2: How does octanoyl-CoA interact with Medium-Chain Acyl-CoA Dehydrogenase (MCAD)?
A2: Octanoyl-CoA acts as a substrate for MCAD, a flavoenzyme that catalyzes the first step of beta-oxidation for medium-chain fatty acids. The interaction involves the binding of octanoyl-CoA to MCAD, followed by dehydrogenation to yield trans-2-octenoyl-CoA and the reduced enzyme (MCAD-FADH2). [, , , , ]
Q3: What are the distinct steps involved in the MCAD-catalyzed dehydrogenation of octanoyl-CoA?
A3: The reaction involves several steps: (1) formation of the MCAD-FAD-octanoyl-CoA Michaelis complex, (2) isomerization reactions with subtle electronic changes, and (3) reduction of the enzyme-bound flavin (FAD) to FADH2, resulting in the formation of the product, trans-2-octenoyl-CoA. [, , , ]
Q4: How does the 3'-phosphate group of CoA influence the MCAD-catalyzed reaction, despite its distance from the active site?
A4: Despite being located approximately 15 Å away from the active site, the 3'-phosphate group of CoA plays a crucial role in the MCAD-catalyzed reaction. Studies using 3'-phosphate-truncated octanoyl-CoA demonstrate altered kinetic parameters, including changes in turnover rate, Km values, and the rates of reductive and oxidative half-reactions. These findings highlight the functional significance of the 3'-phosphate group, even at a distance. []
Q5: Does the substitution of Glu-376, a key active site residue in MCAD, affect its interaction with octanoyl-CoA?
A5: Yes, the Glu-376 residue in MCAD plays a crucial role in abstracting the alpha-proton from octanoyl-CoA. Replacing Glu-376 with Gln (E376Q mutation) significantly impairs both the rate of octanoyl-CoA-dependent FAD reduction and the binding kinetics of octenoyl-CoA, indicating its importance in proton transfer and active site environment modulation. [, , ]
Q6: How do octanoyl-CoA and octenoyl-CoA dissociation pathways from MCAD differ, and how do these pathways relate to the enzyme's oxidase activity?
A7: Octenoyl-CoA dissociates from MCAD-FADH2 via two pathways: (1) a "facile" pathway involving the reversal of the reductive half-reaction, releasing octenoyl-CoA as octanoyl-CoA; and (2) a "restricted" pathway involving direct but slow dissociation of octenoyl-CoA. The restricted pathway coincides with the rate of FADH2 oxidation by O2, suggesting suppression of oxidase activity when the enzyme is in the charge-transfer complex form. Oxidase activity emerges upon conversion of the complex to the MCAD-FADH2 - octenoyl-CoA Michaelis complex. [, ]
Q7: Does the brain exhibit a preference for utilizing medium-chain fatty acids like octanoyl-CoA for energy production?
A8: Research indicates a relatively higher activity of octanoyl-CoA dehydrogenase compared to palmitoyl-CoA dehydrogenase in both rat and human brains. This elevated activity of the medium-chain fatty acyl-CoA dehydrogenase may reflect the brain's capacity to utilize medium-chain fatty acids like octanoyl-CoA for energy and its protective mechanism against potentially encephalopathic effects of these substrates. []
Q8: What is the role of carnitine palmitoyltransferases (CPTs) in relation to octanoyl-CoA?
A9: CPTs are a family of enzymes responsible for transporting long-chain fatty acyl-CoAs, such as palmitoyl-CoA, across the mitochondrial membrane for beta-oxidation. While octanoyl-CoA, being a medium-chain fatty acyl-CoA, does not require CPT for mitochondrial entry, studies investigating CPT specificity for carnitine analogs often utilize octanoyl-CoA as a comparative substrate to palmitoyl-CoA. []
Q9: What is the molecular formula and weight of octanoyl-CoA?
A9: The molecular formula of octanoyl-CoA is C27H48N7O17P3S. Its molecular weight is 809.7 g/mol.
Q10: Does octanoyl-CoA exhibit distinct spectroscopic properties when bound to enzymes like MCAD?
A11: Yes, the binding of octanoyl-CoA and its analogs to MCAD can induce characteristic spectral changes. For example, the formation of a charge-transfer complex between the enolate of 3-thia-octanoyl-CoA and the oxidized flavin in MCAD results in a long-wavelength absorption band. Additionally, 4-thia-trans-2-octenoyl-CoA, a product analog, exhibits a red-shifted absorption band upon binding to MCAD. These spectral shifts provide valuable insights into the enzyme-substrate interactions. [, , , ]
Q11: What spectroscopic techniques have been used to study the interaction of octanoyl-CoA and its analogs with MCAD?
A12: Several spectroscopic techniques have been employed, including UV-Vis spectrophotometry, stopped-flow kinetics, and resonance Raman spectroscopy. These techniques allow researchers to monitor changes in the electronic structure of the flavin cofactor and substrate upon binding and during catalysis. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)


![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)







